molecular formula C11H21N B14633178 N,N,3,5,5-Pentamethylcyclohex-2-en-1-amine CAS No. 52209-28-6

N,N,3,5,5-Pentamethylcyclohex-2-en-1-amine

Cat. No.: B14633178
CAS No.: 52209-28-6
M. Wt: 167.29 g/mol
InChI Key: YNEBQICSEXERLS-UHFFFAOYSA-N
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Description

N,N,3,5,5-Pentamethylcyclohex-2-en-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a cyclohexene ring with multiple methyl groups and an amine functional group, making it a tertiary amine due to the three organic substituents attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,5,5-Pentamethylcyclohex-2-en-1-amine can be achieved through several methods One common approach involves the alkylation of cyclohexene derivatives with methyl groups followed by amination The reaction conditions typically include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material, followed by the addition of methyl iodide (CH3I) to introduce the methyl groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) may be used to facilitate the hydrogenation and amination steps. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,3,5,5-Pentamethylcyclohex-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Alkyl halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Secondary or tertiary amines with different alkyl groups.

Scientific Research Applications

N,N,3,5,5-Pentamethylcyclohex-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N,3,5,5-Pentamethylcyclohex-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylcyclohexylamine: Similar structure but with fewer methyl groups.

    N,N-Diethylcyclohexylamine: Contains ethyl groups instead of methyl groups.

    Cyclohexylamine: Lacks the additional methyl groups and has a simpler structure.

Uniqueness

N,N,3,5,5-Pentamethylcyclohex-2-en-1-amine is unique due to its highly substituted cyclohexene ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

52209-28-6

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N,N,3,5,5-pentamethylcyclohex-2-en-1-amine

InChI

InChI=1S/C11H21N/c1-9-6-10(12(4)5)8-11(2,3)7-9/h6,10H,7-8H2,1-5H3

InChI Key

YNEBQICSEXERLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)N(C)C

Origin of Product

United States

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